

# Pinocampheol toxicity profile comparison

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## Compound Focus: Pinocampheol

CAS No.: 25465-65-0

Cat. No.: S1899402

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## Summary of Pinocembrin Data

The table below summarizes the key experimental findings for Pinocembrin from a study on Alzheimer's disease models [1].

Aspect	Experimental Findings on Pinocembrin
Cognitive Function	Improved cognitive function in A $\beta$ 25-35-treated mice [1].
Neuronal Protection	Preserved ultrastructural neuropil and decreased neurodegeneration in cerebral cortex [1].
Primary Molecular Target	Significantly inhibited upregulation of RAGE (Receptor for Advanced Glycation End products) [1].
Key Signaling Pathways	Depressed p38 MAPK-MK2-HSP27 and SAPK/JNK-c-Jun pathways; inhibited downstream NF- $\kappa$ B inflammatory response [1].
Impact on Mitochondria	Improved mitochondrial membrane potential; inhibited mitochondrial oxidative stress [1].
Regulation of Apoptosis	Restored Bcl-2 and cytochrome c levels; inactivated caspase-3 and caspase-9 [1].
Cellular Models Used	RAGE-overexpressing cell model; Alzheimer's disease cell model [1].

Aspect	Experimental Findings on Pinocembrin
Animal Model & Administration	Male Kunming mice with intracerebroventricular A $\beta$ 25-35 infusion; oral administration of pinocembrin (20, 40 mg/kg/day) for 8 days [1].

## Detailed Experimental Protocols

The following are the key methodologies cited in the neuroprotective study of Pinocembrin [1].

- **Animal Treatment and AD Model Induction**

- **Animals:** Male Kunming mice (25-30 g) were used.
- **Anesthesia:** Mice were anesthetized with sodium pentobarbital (50 mg/kg).
- **Stereotaxic Injection:** Aggregated A $\beta$ 25-35 (10 nmol in 3  $\mu$ l of saline) was injected into the right lateral ventricle of the brain to establish the Alzheimer's disease model. Sham-operated animals received the same volume of sterile saline.

- **Drug Administration**

- **Compound:** Pinocembrin (HPLC purity >98%) was synthesized by the Department of Medical Synthetic Chemistry.
- **Vehicle:** Dissolved in distilled water containing 20% hydroxypropyl- $\beta$ -cyclodextrin.
- **Dosage and Route:** Administered by oral gavage once a day at doses of 20 mg/kg/day and 40 mg/kg/day for 8 days.

- **Behavioral Assessment: Morris Water Maze (MWM)**

- **Purpose:** To evaluate learning and memory.
- **Training:** Mice were trained for five consecutive days to find a hidden platform. The time required to escape onto the platform (escape latency) was recorded.
- **Probe Trial:** Conducted on the ninth day. The platform was removed, and the time the mouse spent in the target quadrant and the number of crossings over the platform's original location were recorded.

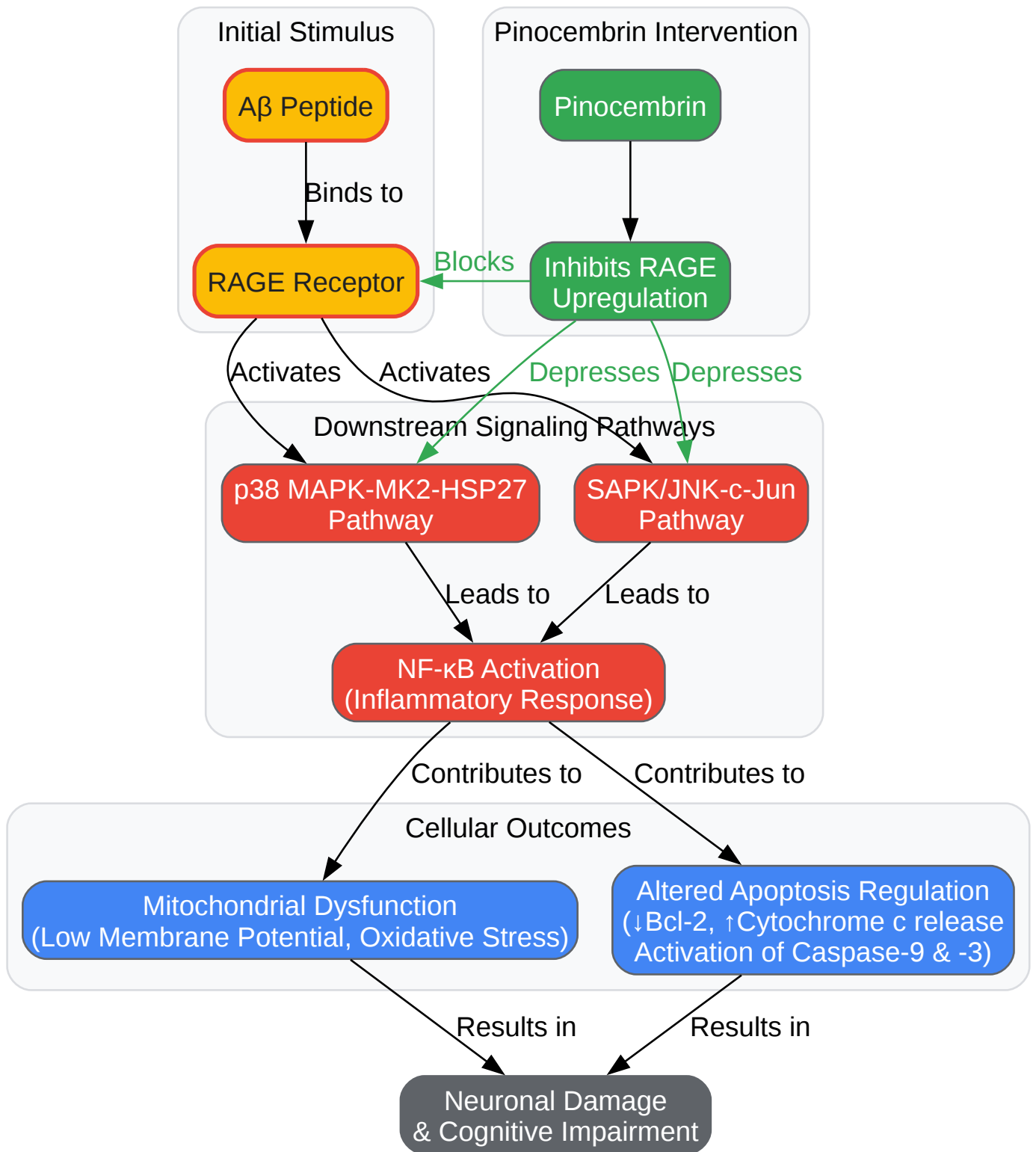
- **Mechanism Investigation via Cell Models**

- **Models Used:** A RAGE-overexpressing cell model and an Alzheimer's disease cell model.
- **Analysis Platform:** Fluorescence-based multiparametric technologies on a high-content analysis platform were used to investigate:

- **Target Action:** Impact on RAGE expression.
- **Mitochondrial Function:** Mitochondrial membrane potential and oxidative stress.
- **Signal Transduction:** Activation status of p38 MAPK, SAPK/JNK, and NF- $\kappa$ B pathways.
- **Apoptosis Markers:** Levels of Bcl-2, cytochrome c, and activation of caspases 3 and 9.

## Visualizing the Neuroprotective Pathway

The following diagram illustrates the signaling pathways through which Pinocembrin exerts its neuroprotective effects, as identified in the study [1].



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## References

1. Pinocembrin protects against  $\beta$ -amyloid-induced toxicity in neurons...

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